N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzofuran ring system substituted with a bromobenzoyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with a suitable reagent.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
- N-[2-(4-nitrobenzoyl)-1-benzofuran-3-yl]benzamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C22H14BrNO3 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C22H14BrNO3/c23-16-12-10-14(11-13-16)20(25)21-19(17-8-4-5-9-18(17)27-21)24-22(26)15-6-2-1-3-7-15/h1-13H,(H,24,26) |
InChI Key |
NHHOPNWCPRJFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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